3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Overview
Description
3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H3F3O2S2 and a molecular weight of 252.24 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13) and the InChI key is LHUIOKSVKKVJAG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 252.23 . Thermogravimetric analysis reveals that similar compounds are thermally stable, with decomposition temperatures above 350 °C under a nitrogen atmosphere .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, including 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid , have been studied for their pharmacological properties, particularly as anticancer agents . The electron-rich thiophene system can interact with biological targets, potentially leading to the development of new chemotherapeutic drugs.
Material Science: Organic Semiconductors
In material science, this compound is utilized for the advancement of organic semiconductors. Its molecular structure allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Organic Electronics: Field-Effect Transistors
The thiophene core of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is integral in the synthesis of conjugated oligomers for field-effect transistors. These materials exhibit promising electronic properties for the development of high-performance OFETs .
Optoelectronics: Light-Emitting Diodes
In the realm of optoelectronics, this compound contributes to the development of OLEDs. The thieno[3,2-b]thiophene moiety is a key component in the synthesis of electroluminescent materials, which are essential for creating efficient and bright OLEDs .
Proteomics Research
This compound is also a significant reagent in proteomics research. Its unique structure can be used to modify peptides and proteins, aiding in the study of protein structure and function .
Organic Photovoltaics
The thiophene derivatives are used in the construction of low bandgap polymer acceptors for all-polymer solar cells. Their ability to absorb a broad spectrum of light makes them suitable for enhancing the efficiency of organic photovoltaic devices .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It is known that the incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene can result in a significant twist of the conjugated main-chains from planarity and thus disrupt the effective conjugation in polymers with aryl repeating units . This steric hindrance can be relieved by using an alkynyl linker .
properties
IUPAC Name |
6-(trifluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUIOKSVKKVJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190248 | |
Record name | 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1193388-63-4 | |
Record name | 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.